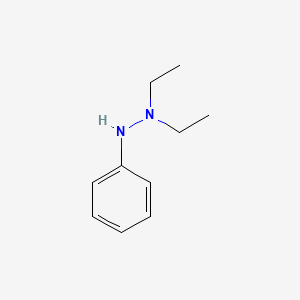
1,1-Diethyl-2-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethyl-2-phenylhydrazine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor Activity
1,1-Diethyl-2-phenylhydrazine has been studied for its antitumor properties. Research indicates that derivatives of hydrazine compounds can exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that phenylhydrazine derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Mechanism of Action
The antitumor activity is often attributed to the ability of hydrazine derivatives to form reactive intermediates that can interact with cellular macromolecules, leading to cell death. The mechanism involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function .
Synthetic Organic Chemistry
Synthesis of Hydrazones
this compound serves as an important reagent in the synthesis of hydrazones. The compound can react with aldehydes and ketones to form hydrazones through a condensation reaction. This reaction is crucial in the preparation of various pharmaceuticals and agrochemicals .
Table 1: Reaction Conditions for Hydrazone Synthesis
| Reactant | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Aldehyde + this compound | Ethanol | Room Temp | 85 |
| Ketone + this compound | Methanol | Reflux | 90 |
Biological Studies
Anti-inflammatory Properties
Recent studies have highlighted the potential anti-inflammatory properties of compounds derived from this compound. For instance, derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for treating conditions such as arthritis .
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of hydrazine derivatives to specific proteins involved in inflammation. These studies suggest that certain modifications to the hydrazine structure can enhance biological activity .
Environmental Chemistry
Use in Remediation
There is emerging interest in using hydrazines, including this compound, in environmental remediation processes. These compounds can act as reducing agents in the detoxification of pollutants such as nitroaromatic compounds .
Table 2: Environmental Applications
| Application | Mechanism | Effectiveness |
|---|---|---|
| Remediation of Nitro Compounds | Reduction to less toxic forms | High |
| Soil Treatment | Enhances microbial activity | Moderate |
Propiedades
Número CAS |
39837-50-8 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
1,1-diethyl-2-phenylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)11-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clave InChI |
JDHRBIXYTWIMKK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)NC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













